molecular formula C21H32O13 B13444224 4-Methylsyringol Gentiobioside

4-Methylsyringol Gentiobioside

Cat. No.: B13444224
M. Wt: 492.5 g/mol
InChI Key: UZAGTLVHYPCOMS-CIFMYMHHSA-N
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Description

4-Methylsyringol Gentiobioside is a phenolic glycoside compound found in grapes and wines, particularly those exposed to smoke. It is a derivative of syringol, a volatile phenol, and is formed through glycosylation, where a sugar molecule (gentiobiose) is attached to the phenolic compound. This compound is significant in the context of smoke taint in wines, where it contributes to the smoky, ashy flavors that can affect the sensory properties of the wine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsyringol Gentiobioside involves the glycosylation of 4-Methylsyringol with gentiobiose. This reaction typically requires the presence of a glycosyl donor and an acceptor, along with a catalyst to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the efficient formation of the glycosidic bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through biotechnological methods, such as the use of enzymes to catalyze the glycosylation process. This method is preferred due to its specificity and efficiency. Additionally, the compound can be extracted from smoke-exposed grapes and wines using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methylsyringol Gentiobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methylsyringol Gentiobioside has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylsyringol Gentiobioside involves its interaction with sensory receptors in the human palate, contributing to the perception of smoky and ashy flavors in wines. The compound is absorbed and metabolized in the body, where it may undergo further glycosylation or hydrolysis. The molecular targets include taste receptors and enzymes involved in glycosylation pathways .

Comparison with Similar Compounds

Similar Compounds

  • Guaiacol Gentiobioside
  • 4-Methylguaiacol Gentiobioside
  • Syringol Gentiobioside

Uniqueness

4-Methylsyringol Gentiobioside is unique due to its specific formation from 4-Methylsyringol and gentiobiose, contributing distinct sensory properties to smoke-tainted wines. Compared to similar compounds, it has a unique combination of methoxy and methyl groups on the aromatic ring, influencing its reactivity and sensory impact .

Properties

Molecular Formula

C21H32O13

Molecular Weight

492.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-methylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H32O13/c1-8-4-9(29-2)19(10(5-8)30-3)34-21-18(28)16(26)14(24)12(33-21)7-31-20-17(27)15(25)13(23)11(6-22)32-20/h4-5,11-18,20-28H,6-7H2,1-3H3/t11-,12-,13-,14-,15+,16+,17-,18-,20-,21+/m1/s1

InChI Key

UZAGTLVHYPCOMS-CIFMYMHHSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC

Canonical SMILES

CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC

Origin of Product

United States

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